molecular formula C21H19N5O3S B1225008 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide

3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide

Cat. No. B1225008
M. Wt: 421.5 g/mol
InChI Key: YYKGAEDBHFUANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide is a member of tryptamines.

Scientific Research Applications

Immunological Activity

3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide and its derivatives have been studied for their potential in immunosuppression. One such derivative showed significant inhibitory activity in both in vitro and in vivo assays, indicating its potential as an immunosuppressive agent (Giraud et al., 2010).

Enzyme Inhibition

Several studies have focused on the role of 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide derivatives in enzyme inhibition. Notably, these compounds have shown potent inhibition against urease enzyme, a critical enzyme in many biological processes. This inhibition has implications for therapeutic applications, particularly in drug design (Nazir et al., 2018).

Antimicrobial and Antitubercular Activities

Several derivatives of this compound have been evaluated for their antimicrobial and antitubercular activities. These studies reveal that the synthesized compounds display notable antimicrobial properties, suggesting their potential use in treating bacterial infections, including tuberculosis (Karuvalam et al., 2013).

Analgesic and Anti-Inflammatory Activities

Research has also explored the analgesic and anti-inflammatory potential of certain derivatives. These studies found that these compounds exhibited significant analgesic and anti-inflammatory activities with reduced gastric irritation, making them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Rajashree & Harinath, 2011).

Corrosion Inhibition

Interestingly, derivatives of 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide have been investigated as corrosion inhibitors. Their efficacy in preventing corrosion in metal surfaces, particularly in acidic environments, highlights their potential in industrial applications (Verma et al., 2016).

Herbicidal Activity

Some derivatives have been identified to possess selective herbicidal activity against specific plant species, suggesting their potential application in agriculture for weed control (Liu & Shi, 2014).

Anticancer Activity

There is ongoing research into the potential of 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide derivatives as anticancer agents. Some studies have shown promising results in inhibiting the growth of certain cancer cell lines, indicating their potential use in cancer therapy (El Rayes et al., 2019).

Binding and Fluorescence Studies

The interaction of these compounds with proteins such as bovine serum albumin (BSA) has been studied, providing insights into their binding mechanisms and fluorescence properties. This research is significant for understanding the pharmacokinetics and pharmacodynamics of these compounds (Meng et al., 2012).

properties

Product Name

3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C21H19N5O3S/c27-20(11-6-15-14-24-19-5-2-1-4-18(15)19)25-16-7-9-17(10-8-16)30(28,29)26-21-22-12-3-13-23-21/h1-5,7-10,12-14,24H,6,11H2,(H,25,27)(H,22,23,26)

InChI Key

YYKGAEDBHFUANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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